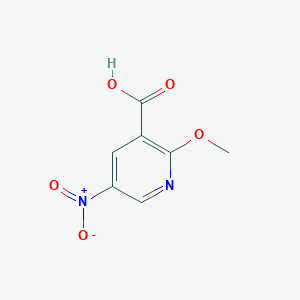

2-Methoxy-5-nitro-nicotinic acid

Description

Significance of Nicotinic Acid (Niacin) in Biological Systems and Medicinal Chemistry

Nicotinic acid is a water-soluble vitamin that plays a crucial role in numerous physiological processes. patsnap.com It is a precursor to essential coenzymes and has been a subject of medical interest for its therapeutic properties. patsnap.comnih.gov

Overview of its Role as Vitamin B3 and Metabolic Pathways

As Vitamin B3, nicotinic acid is fundamental for cellular metabolism. kcl.ac.uk The body converts it into two vital coenzymes: nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). patsnap.comkcl.ac.uk These coenzymes are central to redox reactions, which are critical for cellular respiration and the production of ATP, the primary energy currency of the cell. patsnap.com NAD and NADP are involved in the catabolism of carbohydrates, fats, proteins, and alcohol. kcl.ac.ukwikipedia.org The synthesis of these coenzymes can occur through the de novo pathway from the amino acid tryptophan or via salvage pathways from nicotinic acid, nicotinamide, or nicotinamide riboside. themedicalbiochemistrypage.org

The conversion of nicotinic acid to NAD+ is a three-step process known as the Preiss-Handler pathway. themedicalbiochemistrypage.org This pathway, along with others, ensures a steady supply of NAD and NADP for essential bodily functions, including DNA repair and gene expression. patsnap.comthemedicalbiochemistrypage.org

Therapeutic Relevance of Nicotinic Acid and its Analogues

The therapeutic use of nicotinic acid, particularly in pharmacological doses, extends beyond its role as a vitamin. nih.govwikipedia.orgnih.gov

Nicotinic acid is well-established for its ability to favorably alter blood lipid profiles. nih.govannualreviews.org It effectively lowers levels of low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while significantly increasing high-density lipoprotein (HDL) cholesterol. wikipedia.orgnih.govmayoclinic.org The mechanism for these effects involves the inhibition of fat breakdown (lipolysis) in adipose tissue, which reduces the flow of free fatty acids to the liver, thereby decreasing the synthesis of triglycerides and VLDL. patsnap.comnih.gov This is partly mediated by the activation of the G-protein-coupled receptor GPR109A. patsnap.comnih.gov

Beyond its lipid-modifying effects, nicotinic acid also exhibits anti-inflammatory properties. youtube.com It can increase the levels of adiponectin, a hormone with anti-inflammatory effects, and reduce oxidative stress, which are key factors in the development of atherosclerosis. youtube.comnih.gov

The role of nicotinic acid in the context of type 2 diabetes is complex. While it can improve dyslipidemia, a common complication in diabetic patients, high doses have been associated with elevated fasting blood glucose levels. wikipedia.orgaafp.org Some research suggests that nicotinamide, a form of vitamin B3, might help protect pancreatic beta-cells, while nicotinic acid could address insulin (B600854) resistance. tandfonline.com However, the evidence for its use in treating type 2 diabetes is not conclusive, and its application requires careful consideration of the balance between its lipid-lowering benefits and its potential impact on glycemic control. caringsunshine.comrupahealth.com

Introduction to the Pyridine (B92270) Core as a Pharmaceutical Scaffold

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental structural motif in a vast number of pharmaceutical agents. nih.govrsc.org Its unique properties make it a "privileged scaffold" in drug discovery. rsc.org

Prevalence in Natural Products and Bioactive Compounds

The pyridine scaffold is widespread in nature, found in various alkaloids, vitamins, and coenzymes. nih.govrsc.org Notable examples include nicotine (B1678760) from the tobacco plant, pyridoxine (B80251) (vitamin B6), and the essential coenzymes NAD and NADP. nih.govrsc.org Many naturally occurring pyridine compounds exhibit significant biological activities, serving as a rich source for the development of new drugs. researchgate.netjournaljpri.com The presence of the nitrogen atom in the pyridine ring imparts specific physicochemical properties, such as increased water solubility and the ability to form hydrogen bonds, which are often advantageous for pharmacological activity. researchgate.netnih.gov This has led to the isolation and synthesis of numerous pyridine-based compounds with diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. nih.govnih.gov

Chemical Profile of 2-Methoxy-5-nitro-nicotinic acid

While extensive research exists for nicotinic acid and its common derivatives, specific information on This compound is more limited and primarily found in chemical supplier catalogs and databases.

| Property | Value | Source |

| Chemical Name | This compound | lookchem.com |

| CAS Number | 1020635-54-4 | lookchem.com |

| Molecular Formula | C7H6N2O5 | lookchem.com |

| Molecular Weight | 198.133 g/mol | lookchem.com |

Role in Drug Discovery and Development

Nicotinic acid derivatives have garnered immense attention in the field of drug discovery due to their wide spectrum of pharmacological effects. nih.govnih.gov Researchers have successfully synthesized and investigated numerous derivatives with potential applications in treating a variety of diseases. chemistryjournal.netresearchgate.net These compounds have shown promise as anticancer, anti-inflammatory, analgesic, and antimicrobial agents. nih.govjst.go.jpnih.gov

The therapeutic potential of these derivatives is often linked to the nature and position of substituents on the pyridine ring. chemistryjournal.netresearchgate.net For instance, the introduction of different functional groups can modulate the compound's interaction with biological targets, leading to enhanced efficacy or novel activities. chemistryjournal.netresearchgate.net Studies have demonstrated that derivatives with specific substitutions can exhibit significant anti-inflammatory and analgesic properties, sometimes comparable to established drugs. jst.go.jp Furthermore, certain nicotinic acid derivatives have been explored for their potential in managing neurodegenerative diseases like Alzheimer's and in combating multi-drug resistant tuberculosis. researchgate.net The ongoing research in this area continues to uncover new therapeutic possibilities for this versatile class of compounds. nih.gov

Contextualizing this compound within Nicotinic Acid Derivatives

Among the vast family of nicotinic acid derivatives, this compound stands out as a compound of particular interest for synthetic and medicinal chemists. Its unique structural arrangement and the electronic properties of its substituents make it a valuable component in the design and synthesis of more complex molecules.

Unique Structural Features and Substituent Effects

The methoxy (B1213986) group is an electron-donating group, which can increase the electron density of the pyridine ring through resonance. Conversely, the nitro group is a strong electron-withdrawing group, which significantly decreases the electron density of the ring. ucsb.edu The interplay of these opposing electronic effects makes the molecule susceptible to various chemical transformations and influences its interaction with biological targets. The presence of the nitro group, in particular, can be a precursor for the introduction of other functional groups, further expanding the synthetic utility of the compound.

| Property | Value |

| Molecular Formula | C7H6N2O5 |

| Molecular Weight | 198.13 g/mol |

| CAS Number | 1020635-54-4 |

| Boiling Point | 380.0±42.0°C at 760 mmHg |

Table 1: Physicochemical Properties of this compound chemsrc.comlookchem.com

Importance as a Synthetic Intermediate and Building Block

This compound is primarily recognized for its role as a key synthetic intermediate in organic and medicinal chemistry. lookchem.com Its functional groups provide multiple reaction sites for further chemical modifications, allowing for the construction of a wide array of more complex molecules. lookchem.com

Chemists utilize this compound as a building block in the development of new pharmaceutical agents and other specialty chemicals. lookchem.com The nitro group can be readily reduced to an amino group, which can then be further functionalized. The carboxylic acid group can be converted into esters, amides, or other acid derivatives. The methoxy group can also be a site for chemical modification. This versatility makes this compound a valuable starting material in multi-step synthetic sequences. Its application in the synthesis of novel compounds with potential antimicrobial and other therapeutic properties highlights its significance in advancing medicinal chemistry research. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-nitropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-6-5(7(10)11)2-4(3-8-6)9(12)13/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKHQPBRBNOKAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609462 | |

| Record name | 2-Methoxy-5-nitropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020635-54-4 | |

| Record name | 2-Methoxy-5-nitropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-nitro-nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Methoxy 5 Nitro Nicotinic Acid

Retrosynthetic Analysis of 2-Methoxy-5-nitro-nicotinic acid

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.orgairitilibrary.com This process is repeated until simple or commercially available starting materials are reached. wikipedia.org The goal is a structural simplification that reveals one or more viable synthetic pathways. wikipedia.orgillinois.edu

For this compound (Target Molecule 1 ), the analysis begins by identifying key functional groups and bonds that can be disconnected through known chemical reactions, referred to as "transforms."

A logical first step is a Functional Group Interconversion (FGI) transform, disconnecting the carboxylic acid to its corresponding methyl ester, 2 (Methyl 2-methoxy-5-nitronicotinate). Esters are common precursors to carboxylic acids, typically formed via hydrolysis.

From intermediate 2 , two primary disconnection strategies emerge based on the substituents on the pyridine (B92270) ring:

Disconnection of the C2-O bond (Methoxy group): This transform suggests a nucleophilic aromatic substitution reaction. The synthon for the methoxy (B1213986) group is a methoxide anion (CH₃O⁻), whose synthetic equivalent is sodium methoxide (NaOMe). The corresponding electrophilic pyridine synthon would be a pyridine ring with a good leaving group at the 2-position, such as chlorine. This leads to precursor 3 (Methyl 2-chloro-5-nitronicotinate).

Disconnection of the C5-N bond (Nitro group): This transform points to an electrophilic aromatic substitution, specifically a nitration reaction. This disconnection removes the nitro group, leading to precursor 4 (Methyl 2-methoxynicotinate).

By continuing this process, both precursor 3 and 4 can be further simplified back to basic nicotinic acid or pyridine building blocks. This analysis outlines two plausible forward synthetic routes, which are explored in the subsequent sections.

Established Synthetic Pathways for this compound

The synthesis of this compound is typically achieved through multi-step sequences starting from more fundamental pyridine structures. These pathways strategically introduce the required methoxy, nitro, and carboxylic acid functionalities onto the heterocyclic core.

Strategies from Pyridine Precursors and Nicotinic Acid Analogues

A common and versatile approach begins with readily available nicotinic acid derivatives, which are sequentially functionalized. This strategy allows for controlled introduction of substituents at specific positions on the pyridine ring.

The introduction of a nitro group (—NO₂) onto an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). youtube.com For pyridine and its derivatives, this transformation requires strong acidic conditions to generate the highly reactive nitronium ion (NO₂⁺) electrophile. youtube.comaiinmr.com A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is commonly employed for this purpose. youtube.com

The sulfuric acid, being the stronger acid, protonates the nitric acid, which then loses a molecule of water to form the nitronium ion. youtube.comyoutube.com

| Mechanism Step | Description |

| Protonation | H₂SO₄ protonates HNO₃. |

| Dehydration | The protonated HNO₃ eliminates H₂O to form the electrophile, NO₂⁺. |

| Nucleophilic Attack | The π-electrons of the pyridine ring attack the nitronium ion. |

| Deprotonation | A base (like H₂O or HSO₄⁻) removes a proton from the ring, restoring aromaticity. |

This table provides a generalized overview of the nitration mechanism.

The reaction conditions must be carefully controlled, often at low temperatures, to prevent over-nitration and side reactions. youtube.com The synthesis of the target compound can thus proceed from a precursor such as 2-methoxynicotinic acid or its ester, which undergoes nitration at the 5-position.

The methoxy group (—OCH₃) is typically introduced via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is effective when a suitable leaving group, such as a halogen (e.g., chlorine), is present at the target position on the pyridine ring. The presence of strong electron-withdrawing groups, like the nitro group at the 5-position, activates the ring towards nucleophilic attack, facilitating the substitution.

A common precursor for this step is a 2-chloro-5-nitronicotinic acid derivative. The reaction proceeds by treating this substrate with a source of methoxide ions, such as sodium methoxide (NaOMe), typically in methanol as the solvent.

Reaction Parameters for Methoxylation

| Parameter | Condition | Purpose |

| Substrate | Methyl 2-chloro-5-nitronicotinate | Provides the pyridine core with a leaving group (Cl) at the 2-position. |

| Reagent | Sodium Methoxide (NaOMe) | Acts as the source of the methoxide nucleophile. |

| Solvent | Methanol (MeOH) | Solubilizes reactants and serves as the parent alcohol for the methoxide. |

| Temperature | Varies (often elevated) | To provide sufficient energy to overcome the activation barrier. |

Derivatization from Related Pyridine Carboxylic Acids (e.g., 6-chloro-5-nitronicotinic ester)

A highly effective pathway to this compound involves a two-step sequence starting from methyl 2-chloro-5-nitronicotinate. uni.lu This method combines the methoxylation and hydrolysis steps outlined previously.

Nucleophilic Substitution: Methyl 2-chloro-5-nitronicotinate is treated with sodium methoxide in methanol. The methoxide ion displaces the chloride ion at the 2-position to yield methyl 2-methoxy-5-nitronicotinate. The electron-withdrawing nitro group at the C5 position and the ester group at the C3 position facilitate this substitution reaction.

Ester Hydrolysis: The resulting ester, methyl 2-methoxy-5-nitronicotinate, is then hydrolyzed to the target carboxylic acid. This is typically achieved under basic conditions, for instance, by using lithium hydroxide (LiOH) in a mixture of water and a suitable organic solvent. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final product, this compound.

This route is advantageous as it utilizes a readily accessible starting material and employs reliable, high-yielding reactions.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov While specific green methodologies for the synthesis of this compound are not extensively documented, the general strategies for synthesizing nicotinic acid and its derivatives provide a framework for more environmentally benign approaches. nih.gov

Key areas for green improvements in the synthesis of this compound include:

Alternative Nitration Methods: The traditional use of concentrated sulfuric and nitric acids poses significant environmental and safety risks. Research into alternative nitrating agents that are solid, recyclable, or operate under milder conditions is an active area.

Catalytic Processes: Replacing stoichiometric reagents with catalytic systems can improve atom economy and reduce waste. For example, the industrial synthesis of nicotinic acid has shifted towards catalytic gas-phase oxidation of picolines using air as the oxidant, which is a much greener alternative to older methods using harsh oxidants like nitric acid. chimia.ch Applying similar catalytic principles to the functionalization of pyridine rings could offer a more sustainable route.

Solvent Selection: Many organic reactions are performed in volatile organic compounds (VOCs), which can be harmful to the environment. The exploration of greener solvents, such as water, supercritical fluids, or ionic liquids, is a key aspect of green chemistry.

Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. sigmaaldrich.com

Adopting these principles could lead to the development of more sustainable and efficient synthetic routes for this compound and other important chemical intermediates.

Solvent-Free or Reduced Solvent Methodologies

In modern chemical synthesis, there is a strong emphasis on developing environmentally benign processes, often referred to as green chemistry. A key aspect of this is the reduction or elimination of volatile organic solvents, which can be hazardous and costly to dispose of. While specific solvent-free methodologies for the synthesis of this compound are not extensively detailed in publicly available literature, the trend is well-established for related compounds.

For instance, the synthesis of 2-anilino nicotinic acid derivatives has been successfully achieved under solvent- and catalyst-free conditions. This approach involves the amination of 2-chloronicotinic acid with various primary aromatic amines. Such reactions are noted for being operationally simple, proceeding in very short reaction times (ranging from 15 to 120 minutes), and providing good to excellent yields. The high concentration of reactants in the absence of a solvent can accelerate reaction rates. This principle suggests a potential pathway for greener syntheses of other nicotinic acid derivatives, including this compound, by adapting starting materials and reaction conditions to eliminate the need for traditional solvents.

Catalytic Approaches and Optimized Reaction Conditions

Catalysis is fundamental to optimizing the synthesis of nicotinic acid and its derivatives, enabling reactions under milder conditions with higher selectivity and yield. While the direct catalytic synthesis of this compound is not detailed, the approaches used for the parent compound and related structures provide a clear indication of relevant methodologies.

The industrial production of nicotinic acid often relies on the oxidation of precursors like 3-methylpyridine or 5-ethyl-2-methylpyridine. These processes frequently employ catalysts, such as those based on vanadium pentoxide (V₂O₅) often mixed with other metal oxides, for gas-phase ammoxidation. In liquid-phase oxidations, copper-based zeolite catalysts have been shown to be effective for the selective oxidation of 3-methyl-pyridine using hydrogen peroxide, offering a greener alternative to traditional methods. For the nitration step required to produce nitro-substituted pyridines, a common method involves the use of nitric acid in concentrated sulfuric acid. The conditions for such reactions, including temperature and reaction time, must be carefully controlled to achieve the desired substitution pattern.

Table 1: Examples of Catalytic Systems in Nicotinic Acid Synthesis

| Precursor | Catalyst System | Reagents | Phase | Key Advantage |

|---|---|---|---|---|

| 3-methylpyridine | Cu/13X zeolite | 30% H₂O₂ | Liquid | Mild conditions, green process |

| 3-methylpyridine | V₂O₅-based catalysts | Air, NH₃ | Gas | High efficiency for industrial scale |

| 6-hydroxy niacin | Ammonium hydrogen sulfate | Nitric acid, Sulfuric acid | Liquid | Catalyzes nitration step |

Advanced Chemical Transformations of this compound

This compound possesses three distinct functional groups—a nitro group, a carboxylic acid, and a methoxy group—each offering a site for further chemical modification. This multi-functionality makes it a valuable building block for creating more complex molecules.

Functional Group Interconversions

The reduction of the nitro group at the 5-position to an amino group is a common and crucial transformation. This reaction converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, opening up a wide range of subsequent reactions such as diazotization, acylation, and alkylation.

Several methods are effective for this reduction. A widely used technique is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst. Common catalysts for this purpose include Palladium on carbon (Pd/C) and Raney nickel. google.com This method is often clean and efficient. Another established method involves the use of reducing metals in acidic conditions, such as iron powder in the presence of an acid.

Table 2: Reagents for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Product |

|---|---|---|

| Raney Nickel / H₂ | Hydrogen atmosphere | 5-Amino-2-methoxy-nicotinic acid |

| Palladium on Carbon (Pd/C) / H₂ | Hydrogen atmosphere | 5-Amino-2-methoxy-nicotinic acid |

| Iron Powder (Fe) | Acidic medium | 5-Amino-2-methoxy-nicotinic acid |

The carboxylic acid group is a versatile handle for a variety of chemical transformations, most notably the formation of esters and amides. To facilitate these reactions, the carboxylic acid is often first converted into a more reactive derivative, such as an acid chloride or an activated ester. google.com

Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be used to convert the carboxylic acid into the corresponding acid chloride. google.com This highly reactive intermediate can then readily react with alcohols to form esters or with amines to form amides. Alternatively, peptide coupling agents can be employed for amide formation directly from the carboxylic acid. google.com These reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), activate the carboxylic acid in the presence of a non-nucleophilic base, allowing for efficient coupling with an amine under mild conditions. google.com The reverse reaction, the hydrolysis of an ester derivative back to the carboxylic acid, can also be achieved under standard basic conditions. google.com

Table 3: Transformations of the Carboxylic Acid Group

| Reaction Type | Activating Agent | Reactant | Product |

|---|---|---|---|

| Amide Formation | HBTU, Thionyl Chloride | Amine (R-NH₂) | 2-Methoxy-5-nitro-nicotinamide derivative |

| Esterification | Thionyl Chloride, PCl₅ | Alcohol (R-OH) | 2-Methoxy-5-nitro-nicotinate ester |

| Malonate Ester Formation | Phosphorus Pentachloride | Potassium Ethyl Malonate | Malonate ester derivative |

The methoxy group at the 2-position of the pyridine ring is an ether linkage that influences the electronic properties of the molecule. While it can be a site for further chemical modification, such as nucleophilic substitution, specific examples of this transformation for this compound are not prominently documented. google.com In principle, the methyl group could be cleaved under harsh conditions to yield the corresponding 2-hydroxy derivative, or the entire methoxy group could potentially be displaced by a strong nucleophile. However, the reactivity of this position is influenced by the electronic nature of the pyridine ring and the other substituents present.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental organic reaction where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org The aromatic ring acts as a nucleophile, attacking the electrophile in a process that temporarily disrupts the ring's aromaticity to form a carbocation intermediate known as a sigma complex or arenium ion. chemistrytalk.orgmasterorganicchemistry.com A subsequent deprotonation step restores the aromaticity, yielding the substituted product. masterorganicchemistry.com

For pyridine derivatives such as this compound, the reactivity in EAS reactions is significantly lower compared to benzene. This reduced reactivity is due to the high electronegativity of the ring nitrogen atom, which withdraws electron density from the ring, making it less nucleophilic. wikipedia.org Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen can be protonated. This creates a pyridinium ion, which further deactivates the ring towards electrophilic attack. wikipedia.org The presence of a strongly deactivating nitro group on the ring of this compound further diminishes its nucleophilicity, making EAS reactions challenging.

Key EAS reactions include:

Nitration: Introduces a nitro group (-NO2) onto the ring, typically using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) electrophile. chemistrytalk.orgyoutube.com

Halogenation: Involves the substitution of a hydrogen atom with a halogen (e.g., Br, Cl), often catalyzed by a Lewis acid like iron or aluminum trihalide. wikipedia.org

Sulfonation: Adds a sulfonic acid group (-SO3H) using fuming sulfuric acid. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introduce alkyl or acyl groups, respectively, using an alkyl or acyl halide and a strong Lewis acid catalyst. These reactions are generally not effective on strongly deactivated rings like nitropyridines. vanderbilt.edu

Regioselectivity Influences of Methoxy and Nitro Groups

The position of electrophilic attack on the this compound ring is governed by the combined directing effects of the substituents: the methoxy group, the nitro group, the carboxylic acid group, and the ring nitrogen atom.

Methoxy Group (-OCH₃): Located at the C2 position, the methoxy group is an activating group. It donates electron density to the ring via a resonance effect, stabilizing the cationic intermediate formed during the substitution. vanderbilt.edu This stabilization is most effective when the electrophile adds to the positions ortho or para to the methoxy group. Thus, the methoxy group is an ortho, para-director. masterorganicchemistry.comyoutube.com

Nitro Group (-NO₂): Positioned at C5, the nitro group is a strong deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the carbocation intermediate. vanderbilt.edu This destabilization is most pronounced for attack at the ortho and para positions. Consequently, deactivating groups like the nitro group direct incoming electrophiles to the meta position. masterorganicchemistry.comlibretexts.org

Carboxylic Acid Group (-COOH): The C3-carboxylic acid group is also an electron-withdrawing and deactivating substituent, directing incoming electrophiles to the meta position.

Pyridine Nitrogen: The ring nitrogen atom strongly deactivates the ring, particularly at the C2, C4, and C6 positions (the ortho and para positions relative to the nitrogen).

Combined Effect: In this compound, these competing influences determine the final regiochemical outcome. The C4 and C6 positions are available for substitution.

The nitro group at C5 directs meta (to C2 and C4).

The carboxylic acid at C3 directs meta (to C5, which is blocked).

Considering these effects, the C4 position is the most likely site for electrophilic attack. It is meta to the strongly deactivating nitro group, which is the dominant directing influence among the deactivators. While the C6 position is also meta to the carboxylic acid, it is ortho to the deactivating ring nitrogen, making it less favorable for attack. Therefore, electrophilic substitution, if it occurs, is predicted to proceed with low reactivity at the C4 position.

| Substituent | Position | Electronic Effect | Directing Influence |

| Methoxy | C2 | Activating (Resonance) | Ortho, Para |

| Nitro | C5 | Deactivating (Resonance & Induction) | Meta |

| Carboxylic Acid | C3 | Deactivating (Induction) | Meta |

| Ring Nitrogen | N1 | Deactivating (Induction) | Meta-like |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated on electron-deficient aromatic rings, particularly those bearing strong electron-withdrawing groups. chemistrysteps.com The pyridine ring is inherently electron-deficient, and the presence of a strong electron-withdrawing nitro group in this compound makes the compound a prime candidate for SNAr reactions. juniperpublishers.com

The generally accepted mechanism is a two-step addition-elimination process. juniperpublishers.com

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com The aromaticity of the ring is broken in this rate-determining step.

Elimination: The leaving group departs, and the aromaticity of the ring is restored. chemistrysteps.com

For SNAr to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. chemistrysteps.com In this compound, the methoxy group is at the C2 position. The nitro group at C5 is para to the potential leaving group at C2 (relative to the C3-C6 axis of the ring). This arrangement allows for the stabilization of the anionic intermediate, making the methoxy group susceptible to displacement by various nucleophiles.

Common nucleophiles used in SNAr reactions include hydroxides, alkoxides, amines, and thiolates. byjus.com For example, reaction with an amine (R-NH₂) could replace the methoxy group to form a 2-amino-5-nitro-nicotinic acid derivative.

| Feature of this compound | Role in SNAr |

| Pyridine Ring | Electron-deficient ring, activated for nucleophilic attack |

| Nitro Group (-NO₂) | Strong electron-withdrawing group, activates the ring and stabilizes the Meisenheimer complex |

| Methoxy Group (-OCH₃) | Potential leaving group at an activated position (C2) |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, their application to this compound presents specific challenges and opportunities.

Challenges:

Leaving Group: Traditional cross-coupling reactions like Suzuki, Heck, and Stille typically require a halide (I, Br, Cl) or triflate leaving group. This compound lacks such a group. While methods for the activation of C-O bonds exist, they are often more challenging than C-halogen bond activation.

Nitro Group Interference: The nitro group can be problematic in reactions that use zero-valent transition metal catalysts, such as Ni(0) or Pd(0). These low-valent metals can be oxidized by the nitro group, leading to catalyst deactivation or undesired side reactions like the reduction of the nitro group itself. nih.gov The incompatibility of nitro groups with Ni(0)-mediated homocoupling, for instance, is well-documented. nih.gov

Potential Pathways:

C-O Bond Activation: It is possible to use specialized nickel or palladium catalyst systems designed to activate the C-O bond of the methoxy group, allowing it to function as a leaving group in a cross-coupling reaction.

Decarboxylative Coupling: The carboxylic acid group could potentially be used in decarboxylative cross-coupling reactions, although this is a less common transformation for this substrate type.

Reductive C-N Coupling: A more modern approach involves the reductive coupling of the nitro group itself. Organophosphorus-catalyzed methods have been developed for the intermolecular C-N cross-coupling of nitroarenes with boronic acids. mit.eduresearchgate.net This reaction uses a phosphine catalyst and a silane reductant to form an amine product, effectively coupling the nitrogen atom of the original nitro group with a carbon atom from the boronic acid. mit.edu This strategy offers a complementary route to functionalization that avoids issues with leaving groups and directly utilizes the nitro functionality.

Ring-Closure Reactions and Heterocyclic Annulation

The functional groups present in this compound serve as versatile handles for the construction of fused heterocyclic systems, a process known as annulation. chim.it

A common strategy involves the chemical modification of the existing substituents to make them suitable for intramolecular cyclization. A primary pathway would involve the reduction of the nitro group to an amino group (-NH₂).

Example Annulation Pathway:

Reduction of Nitro Group: The nitro group at C5 can be selectively reduced to an amine (2-methoxy-5-amino-nicotinic acid) using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acid (e.g., Sn/HCl, Fe/HCl).

Intramolecular Cyclization: The resulting aminonicotinic acid derivative contains both a nucleophilic amino group and an electrophilic carboxylic acid (or its activated form, like an acyl chloride or ester). These two groups are positioned appropriately to undergo an intramolecular condensation reaction to form a six-membered fused ring. This cyclization would yield a pyridopyrimidinone derivative.

Such ring-closure reactions are a powerful method for building molecular complexity and are widely used in the synthesis of pharmacologically relevant scaffolds. researchgate.net Annulation reactions involving nitroalkenes as building blocks are also a well-established method for synthesizing five-membered nitrogen heterocycles, highlighting the utility of the nitro group in heterocyclic synthesis. chim.it

Purification and Characterization Techniques in Synthetic Studies

Following its synthesis, this compound must be purified and its structure confirmed using a combination of standard laboratory techniques.

Purification:

Crystallization: As a solid compound, crystallization is a primary method of purification. The crude product is dissolved in a suitable hot solvent or solvent mixture, and then slowly cooled to allow for the formation of pure crystals, leaving impurities behind in the mother liquor. A patent for the related compound 6-hydroxyl-5-nitronicotinic acid describes a purification process involving crystallization from an acidic aqueous solution followed by rinsing with cold methanol. google.com

Column Chromatography: For more difficult separations or for purifying smaller quantities, silica gel column chromatography can be employed. A solvent system (eluent) is chosen that allows the desired compound to move down the column at a different rate than the impurities.

Acid-Base Extraction: The carboxylic acid functionality allows for purification by extraction. The compound can be dissolved in an organic solvent and treated with an aqueous base (e.g., NaHCO₃) to form the water-soluble carboxylate salt. The aqueous layer can then be separated, washed with an organic solvent to remove neutral impurities, and then re-acidified to precipitate the pure nicotinic acid derivative, which can be collected by filtration.

Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts, integration, and coupling patterns of the protons in the ¹H NMR spectrum provide detailed information about the substitution pattern on the pyridine ring.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The predicted monoisotopic mass for C₇H₆N₂O₅ is 198.02767130 Da. nih.govuni.lu

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretch of the methoxy ether, and the asymmetric and symmetric stretches of the N-O bonds in the nitro group.

Melting Point: The melting point is a physical constant that can be used to assess the purity of the solid compound. A sharp melting point range is indicative of a pure substance.

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Structural elucidation of proton environment | Signals for two aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Identifies all unique carbon atoms | Signals for the 7 carbon atoms in the molecule, including the carbonyl carbon, aromatic carbons, and the methoxy carbon. |

| Mass Spec. | Determines molecular weight and formula | A molecular ion peak corresponding to the compound's mass (m/z ≈ 198). nih.gov |

| IR Spec. | Functional group identification | Characteristic stretches for -OH (acid), C=O (acid), C-O (ether), and -NO₂ groups. |

Medicinal Chemistry and Biological Activity of 2 Methoxy 5 Nitro Nicotinic Acid Derivatives

2-Methoxy-5-nitro-nicotinic acid as a Key Pharmaceutical Intermediate

This compound, with the chemical formula C7H6N2O5, is a nicotinic acid derivative characterized by a methoxy (B1213986) group at the 2-position and a nitro group at the 5-position of the pyridine (B92270) ring. lookchem.com This compound is recognized in the field of medicinal chemistry primarily for its role as a versatile synthetic intermediate and a building block in the development of more complex molecules. lookchem.com

Role in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial starting material or intermediate in the synthesis of various organic compounds, some of which may be active pharmaceutical ingredients (APIs). lookchem.com Its chemical structure allows for a variety of reactions, making it a valuable component in the synthesis of a wide array of products. lookchem.com The presence of the nitro group, a strong electron-withdrawing group, and the methoxy and carboxylic acid functionalities on the pyridine ring provides multiple reactive sites for chemical modifications.

The related compound, 2-methoxy-5-nitropyridine (B154726), is utilized in synthetic pathways to create more complex heterocyclic structures. For instance, it has been used as a reactant in Suzuki coupling reactions to form biaryl compounds, which are common motifs in biologically active molecules. rsc.org This demonstrates the utility of the 2-methoxy-5-nitropyridine scaffold, of which this compound is a derivative, in constructing larger, potentially therapeutic agents. rsc.org Specifically, this compound is identified as a building block for the development of new drugs and is used in research to explore potential treatments for various diseases. lookchem.com It is particularly noted for its application in the synthesis of novel antimicrobial agents, contributing to efforts to combat drug resistance. lookchem.com

While the compound is established as a key intermediate, specific examples of marketed APIs that are directly synthesized from this compound are not extensively detailed in publicly available scientific literature.

Design and Synthesis of Novel Analogues and Prodrugs

The design and synthesis of novel analogues and prodrugs from a lead compound are fundamental strategies in medicinal chemistry to enhance therapeutic properties. For this compound, its structure is amenable to such modifications. The carboxylic acid group, for instance, is a common functional group for the creation of prodrugs, often through esterification to improve bioavailability. sigmaaldrich.com Similarly, the nitroaromatic moiety presents possibilities for designing hypoxia-activated prodrugs, a strategy employed in cancer therapy where the low oxygen environment of tumors selectively reduces the nitro group to a cytotoxic species. nih.gov

However, a review of the current scientific literature does not reveal specific studies focused on the design and synthesis of novel analogues or prodrugs derived directly from this compound. Research on related nicotinic acid derivatives has shown that modifications can lead to potent anti-inflammatory agents. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity, thereby guiding the optimization of lead compounds into more effective drugs.

Impact of Substituent Modifications on Biological Efficacy

Positional Isomerism and Pharmacological Effects

The positioning of substituents on an aromatic ring can have a profound impact on the pharmacological effects of a molecule. This principle of positional isomerism is a key aspect of SAR studies. For derivatives of this compound, the relative positions of the methoxy, nitro, and carboxylic acid groups are expected to dictate the molecule's interaction with biological targets.

While specific studies on the positional isomerism of this compound derivatives are not found in the current literature, research on other substituted pyridines illustrates the importance of this factor. For example, in a study of phenylalkylamine 5-HT2A receptor agonists, the position of substituents on the phenyl ring influenced their efficacy and biased agonism. acs.org The specific arrangement of functional groups determines the molecule's shape, electronics, and ability to form key interactions with a receptor's binding site.

Investigations into Biological Activities and Therapeutic Potential

The biological activities and therapeutic potential of derivatives of this compound are an area of interest in medicinal chemistry, although specific and detailed investigations are limited in published research. The parent compound is noted for its potential as an antimicrobial agent. lookchem.com

Research on related nicotinic acid derivatives has revealed a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antitubercular effects. nih.gov For example, two series of novel nicotinic acid derivatives were synthesized and evaluated for their anti-inflammatory activity, with some compounds showing potency comparable to ibuprofen. nih.gov Another study on nicotinic acid hydrazides identified compounds with significant antimycobacterial activity.

While these studies provide a basis for the potential therapeutic applications of nicotinic acid derivatives, specific data on the biological activities of compounds derived directly from this compound remains to be fully elucidated in the scientific literature.

Antimicrobial Properties

Derivatives of nicotinic acid, a form of vitamin B3, have been a fertile ground for the development of new antimicrobial agents. The incorporation of various substituents onto the pyridine ring, such as methoxy and nitro groups, can significantly modulate their biological activity, leading to compounds with potent antibacterial, antifungal, and antitubercular effects.

The antibacterial potential of nicotinic acid derivatives has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. Research into 2-methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles has revealed significant antibacterial action. These compounds have been synthesized and tested for their efficacy, showing promising results when compared to standard antibiotics.

For instance, certain derivatives have shown notable zones of inhibition against bacteria such as Bacillus megaterium, Staphylococcus aureus (Gram-positive), Escherichia coli, and Salmonella typhimurium (Gram-negative). The activity of these compounds is influenced by the nature of the aryl substituent at the 6-position of the nicotinonitrile core.

Table 1: Antibacterial Activity of 2-Methoxy-nicotinonitrile Derivatives Zone of inhibition in mm

| Compound (Aryl Group) | B. megaterium | S. aureus | E. coli | S. typhimurium |

|---|---|---|---|---|

| 4-Methoxy Phenyl | 15 | 18 | 19 | 16 |

| 4-Chloro Phenyl | 16 | 19 | 20 | 18 |

| 3,4-Dichloro Phenyl | 18 | 20 | 22 | 19 |

| 4-Nitro Phenyl | 19 | 21 | 23 | 20 |

| Ampicillin (Standard) | 22 | 25 | - | - |

| Chloramphenicol (Standard) | 24 | 26 | 28 | 25 |

| Norfloxacin (Standard) | 25 | 28 | 30 | 27 |

This table is based on data presented in a study on 2-methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles.

In addition to their antibacterial effects, derivatives of nicotinic acid have also been investigated for their antifungal properties. The same series of 2-methoxy-nicotinonitrile derivatives that demonstrated antibacterial activity were also tested against the fungus Aspergillus niger. The results indicate that these compounds possess the potential to inhibit fungal growth, with their efficacy also being dependent on the substitution pattern on the aryl ring.

The presence of electron-withdrawing groups, such as nitro and chloro substituents, on the phenyl ring attached to the nicotinonitrile structure appears to enhance the antifungal activity against A. niger.

Table 2: Antifungal Activity of 2-Methoxy-nicotinonitrile Derivatives Zone of inhibition in mm against Aspergillus niger

| Compound (Aryl Group) | Zone of Inhibition (mm) |

|---|---|

| 4-Methoxy Phenyl | 16 |

| 4-Chloro Phenyl | 18 |

| 3,4-Dichloro Phenyl | 20 |

| 4-Nitro Phenyl | 22 |

| Fluconazole (Standard) | 26 |

This table is based on data presented in a study on 2-methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles.

The fight against tuberculosis, caused by Mycobacterium tuberculosis, has been a significant area of research for nicotinic acid derivatives, largely inspired by the frontline anti-TB drug isoniazid, which is a derivative of isonicotinic acid. nih.gov The incorporation of nitro groups into nicotinic acid derivatives has been a strategy to enhance antitubercular activity. nih.govnih.gov

Studies on nicotinic acid hydrazide derivatives have shown that lipophilicity is a crucial factor for their antimycobacterial activity. nih.gov For example, the introduction of a bromine atom at the 5-position of an isatin (B1672199) moiety incorporated into a nicotinic acid hydrazide structure resulted in a compound with a minimum inhibitory concentration (MIC) of 6.25 µg/mL against M. tuberculosis. nih.gov Another study highlighted a series of nitro nicotinic derivatives, where a N'-[(E)-(4-nitrophenyl)methylidene]isonicotinohydrazide compound exhibited an excellent MIC of 1.2 µg/mL, which is comparable to first-line drugs. nih.govnih.gov

Table 3: Antitubercular Activity of Selected Nicotinic Acid Hydrazide Derivatives

| Compound | MIC (µg/mL) against M. tuberculosis H37Rv |

|---|---|

| N'-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | 6.25 nih.gov |

| N'-(5-chloro-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | 12.50 nih.gov |

| N'-[(E)-(4-nitrophenyl)methylidene]isonicotinohydrazide | 1.2 nih.govnih.gov |

| Isoniazid (Standard) | ~0.2 nih.gov |

| Rifampicin (Standard) | ~1.0 nih.gov |

Anti-inflammatory Effects

Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory properties. These effects are often mediated through the GPR109A receptor, which is expressed on immune cells like monocytes and macrophages. nih.gov Activation of this receptor can lead to a reduction in the production of pro-inflammatory cytokines and chemokines. nih.gov

Research has shown that nicotinic acid can suppress the secretion of inflammatory mediators such as TNF-α, IL-6, and MCP-1 in human monocytes. nih.gov Furthermore, derivatives of nicotinic acid have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov For example, certain nicotinate (B505614) derivatives have exhibited COX-2 inhibitory activity equipotent to the well-known anti-inflammatory drug celecoxib. nih.gov

In other studies, novel nicotinic acid derivatives have been shown to potently inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Several compounds demonstrated superior anti-inflammatory activity by inhibiting the expression of TNF-α and IL-6, with effects comparable to ibuprofen. nih.gov

Table 4: Anti-inflammatory Activity of Novel Nicotinic Acid Derivatives

| Compound | Nitrite Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|---|

| Derivative 4d | 86.1 ± 0.51 | ~55 | ~60 |

| Derivative 4f | 88.9 ± 0.32 | ~58 | ~62 |

| Derivative 4g | 92.5 ± 0.67 | ~60 | ~65 |

| Derivative 4h | 95.3 ± 0.45 | ~62 | ~68 |

| Derivative 5b | 119.1 ± 0.09 | ~65 | ~70 |

| Ibuprofen (Standard) | Not Reported | ~68 | ~75 |

Data synthesized from a study on new nicotinic acid derivatives evaluated in LPS/INFγ-stimulated RAW 264.7 macrophage cells. nih.gov

Anticancer Activity

The nicotinic acid scaffold has also been explored for the development of novel anticancer agents. Nicotinamide (B372718), the amide of nicotinic acid, and its derivatives have been shown to possess interesting biological activities, including cytotoxic effects against various human cancer cell lines. researchgate.net

One strategy has been the design of nicotinic acid-based compounds as inhibitors of key signaling pathways involved in cancer progression. For example, a series of novel nicotinic acid derivatives were synthesized as cytotoxic agents with selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov One particular compound from this series demonstrated a high cytotoxic potential against HCT-15 (colon) and PC-3 (prostate) cancer cell lines, superior to the standard drug doxorubicin (B1662922) in these cell lines. nih.gov

Table 5: Cytotoxic Activity of a VEGFR-2 Inhibiting Nicotinic Acid Derivative (Compound 5c)

| Cell Line | IC₅₀ (µM) |

|---|---|

| HCT-15 (Colon Cancer) | 0.041 |

| PC-3 (Prostate Cancer) | 0.052 |

| CF-295 (Unknown) | 0.089 |

| Doxorubicin (Standard) | 0.061 (HCT-15), 0.073 (PC-3) |

IC₅₀ is the concentration required to inhibit cell viability by 50%. Data from a study on novel nicotinic acid-based cytotoxic agents. nih.gov

The anticancer effects of many nicotinic acid derivatives are rooted in their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. nih.gov Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are two such kinases that are prominent targets in cancer therapy due to their roles in angiogenesis, cell proliferation, and survival. nih.govyoutube.com

Research has focused on designing nicotinic acid derivatives that can selectively target these kinases. In one study, a novel nicotinic acid derivative, compound 5c, not only showed potent cytotoxic activity but also demonstrated promising and selective inhibition of VEGFR-2 with an IC₅₀ value of 0.068 µM. nih.gov Importantly, this compound showed superior selectivity for VEGFR-2 over other kinases like EGFR and platelet-derived growth factor receptor-β (PDGFR-β). nih.gov This selectivity is a critical attribute for developing targeted therapies with potentially fewer side effects. The inhibition of VEGFR-2 by this compound was further confirmed by its ability to reduce the total and phosphorylated levels of the receptor in cancer cells. nih.gov

Table 6: Kinase Inhibition Profile of a Nicotinic Acid Derivative (Compound 5c)

| Kinase Target | IC₅₀ (µM) |

|---|---|

| VEGFR-2 | 0.068 |

| EGFR | > 10 |

| PDGFR-β | > 10 |

Data from a study on novel nicotinic acid-based cytotoxic agents. nih.gov

Cell Cycle Arrest and Apoptosis Induction

Nicotinic acid and its derivatives have been investigated for their potential to influence cell proliferation and induce programmed cell death (apoptosis), key processes in cancer research. Studies have shown that nicotinic acid itself can induce apoptosis in malignant glioma cells through a pathway involving endoplasmic reticulum stress and elevated intracellular calcium levels. researchgate.net This process was linked to the activation of calcium-dependent proteases known as calpains. researchgate.net

Furthermore, various related compounds, including 6-aminonicotinamide (B1662401) and quinolinic acid, have been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells. nih.govjst.go.jp The mechanism for this induction is suggested to be related to NAD metabolism and biosynthesis, and it can be prevented by wide-spectrum caspase inhibitors. nih.govjst.go.jp Nicotine (B1678760), the parent compound from which nicotinic acid derives its name, has also been observed to inhibit cell cycle progression by causing a G0/G1 phase arrest in both immortalized and malignant oral keratinocytes, an effect potentially mediated by increased p21 expression. nih.gov In other cancer cell lines, nicotine's proliferative effects are mediated through nicotinic acetylcholine (B1216132) receptors (nAChRs), involving the activation of pathways like Src and Rb-Raf-1. nih.gov

In a study focused on creating novel anticancer agents from nicotinic acid, one derivative, compound 5c, was found to induce apoptosis, as demonstrated by a significant 4.3-fold increase in caspase-3 levels. nih.gov This suggests that the nicotinic acid scaffold is a viable starting point for developing compounds that can trigger apoptotic pathways in cancer cells. While direct studies on this compound are not available, the existing research on related derivatives indicates that this class of compounds holds potential for inducing cell cycle arrest and apoptosis. researchgate.netnih.govnih.govresearchgate.net

Enzyme Inhibition Studies (e.g., α-Amylase, α-Glucosidase)

A significant area of research for nicotinic acid derivatives has been in the management of type 2 diabetes by inhibiting key carbohydrate-hydrolyzing enzymes. acs.orgnih.gov The enzymes α-amylase and α-glucosidase are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. nih.gov Inhibition of these enzymes can delay carbohydrate digestion and lower postprandial blood glucose levels. nih.gov

Recent studies have synthesized and evaluated libraries of novel nicotinic acid derivatives for their inhibitory activity against these enzymes. acs.orgnih.gov Certain derivatives have demonstrated potent inhibition of both α-amylase and α-glucosidase, with some compounds showing efficacy comparable to or even surpassing the standard drug, acarbose (B1664774). acs.orgnih.gov For instance, a derivative identified as compound 44 showed a remarkable ~72% enzyme inactivation level against α-amylase. nih.gov Against α-glucosidase, compounds 35 and 39 not only had IC₅₀ values comparable to acarbose but also showed a significantly enhanced enzyme inactivation ability at saturation, reaching approximately 80-90%. acs.orgnih.gov

Table 1: Inhibitory Activity of Selected Nicotinic Acid Derivatives against α-Amylase and α-Glucosidase

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| 8 | α-Amylase | 20.5 | nih.gov |

| 44 | α-Amylase | 58.1 | nih.gov |

| 35 | α-Glucosidase | 32.9 | acs.orgnih.gov |

| 39 | α-Glucosidase | 26.4 | acs.orgnih.gov |

| Acarbose (Control) | α-Amylase / α-Glucosidase | - | acs.orgnih.gov |

Mechanistic investigations into how these nicotinic acid derivatives inhibit α-amylase and α-glucosidase have revealed a significant finding: the most promising inhibitors act through a noncompetitive mechanism. acs.orgnih.gov This is a noteworthy discovery, as many existing inhibitors for these enzymes function via a competitive mechanism. acs.org

A noncompetitive inhibitor binds to an allosteric site on the enzyme, a location distinct from the active site where the substrate binds. acs.org This means the inhibitor has an equal affinity for both the free enzyme and the enzyme-substrate complex. acs.org A key advantage of this mechanism is that its inhibitory effect cannot be overcome by increasing the concentration of the substrate. acs.org This mode of action offers a different strategy for regulating enzyme function and presents a new avenue for the development of improved hypoglycemic agents. acs.orgnih.gov

Other Reported Biological Activities (e.g., Herbicidal, Analgesic, Antioxidant)

The versatile scaffold of nicotinic acid has led to the exploration of its derivatives for a range of other biological applications.

Herbicidal Activity: Derivatives of nicotinic acid, particularly N-(arylmethoxy)-2-chloronicotinamides, have been designed and synthesized to discover novel herbicides. acs.org Some of these compounds exhibited excellent herbicidal activity against weeds like bentgrass (Agrostis stolonifera) and duckweed (Lemna paucicostata). acs.org For example, the derivative 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (compound 5f) showed a potent IC₅₀ value of 7.8 µM against duckweed. acs.org The herbicidal action of related picolinic acid compounds has been linked to the promotion of ethylene (B1197577) and abscisic acid (ABA) production, leading to plant death. mdpi.com Another related compound, dicamba (B1670444) ((3,6-dichloro-2-methoxy)benzoic acid), is a widely used commercial herbicide. nih.gov

Table 2: Herbicidal Activity of a Nicotinic Acid Derivative

| Compound | Target Weed | IC₅₀ (µM) | Reference |

| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Lemna paucicostata | 7.8 | acs.org |

| Clomazone (Control) | Lemna paucicostata | 125 | acs.org |

| Propanil (Control) | Lemna paucicostata | 2 | acs.org |

Analgesic Activity: A series of 2-substituted phenyl derivatives of nicotinic acid have been synthesized and evaluated for their analgesic and anti-inflammatory properties. nih.govchemistryjournal.net Several of these compounds were found to be significantly more potent as analgesics than reference drugs like glafenine (B1671574) and aminopyrine. nih.gov Specifically, a compound designated as antrafenine (B1665575) demonstrated marked analgesic activity and a long duration of action in pharmacological studies. nih.gov

Antioxidant Activity: The antioxidant potential of novel nicotinic acid derivatives has also been investigated. nih.gov In one study, the antioxidant capacity was assessed by measuring the levels of superoxide (B77818) dismutase (SOD), a critical antioxidant enzyme. nih.govmdpi.comnih.govcanvaxbiotech.comcellbiolabs.com A synthesized nicotinic acid derivative, compound 5c, exhibited an SOD level that was nearly comparable to the standard antioxidant, ascorbic acid, indicating its potential to combat oxidative stress. nih.gov

Mechanistic Studies of Biological Action

Understanding the molecular mechanisms behind the observed biological activities is crucial for drug development. Research into nicotinic acid derivatives has included efforts to identify their molecular targets and characterize their binding interactions.

For the various biological effects of nicotinic acid derivatives, specific molecular targets have been identified.

Enzyme Inhibition: In the context of antidiabetic activity, α-amylase and α-glucosidase are the validated molecular targets. acs.orgnih.govnih.gov

Anticancer Activity: For anticancer applications, the vascular endothelial growth factor receptor-2 (VEGFR-2) has been identified as a key target. nih.gov Inhibition of VEGFR-2 is a critical strategy in cancer therapy to block angiogenesis. A novel nicotinic acid derivative (compound 5c) demonstrated promising inhibition of VEGFR-2 with an IC₅₀ of 0.068 µM and showed high selectivity for this receptor over others like EGFR and PDGFR-β. nih.gov Broader studies have also implicated nicotinic acetylcholine receptors (nAChRs), particularly the α9-nAChR subunit, in the progression of various cancers, making them valuable targets. nih.govfrontiersin.org

Anti-inflammatory Activity: For anti-inflammatory effects, cyclooxygenase-2 (COX-2) has been evaluated as a potential target for nicotinic acid derivatives. nih.gov

To understand how these derivatives interact with their targets at a molecular level, docking studies have been employed.

Interaction with VEGFR-2: Molecular docking of the potent anticancer derivative 5c into the active pocket of VEGFR-2 revealed a binding mode similar to that of the established inhibitor, sorafenib. nih.gov This provides a structural basis for its inhibitory activity.

Interaction with α-Glucosidase: Docking studies of 5-amino-nicotinic acid derivatives in the active site of α-glucosidase have helped to elucidate the binding properties of these inhibitors. researchgate.net

Interaction with nAChRs: The binding of nicotinic agonists generally involves a well-characterized pharmacophore. nih.gov The cationic nitrogen of the agonist binds to the principal component of the binding site on an α subunit, often through a cation-π interaction. The hydrogen bond acceptor part of the agonist, such as the pyridine nitrogen in nicotine, interacts with the complementary non-α subunit, typically forming a hydrogen bond with the backbone NH of a leucine (B10760876) residue. nih.gov

In Vitro Biological Assays (e.g., Cell-based studies, Enzyme assays)

The in vitro biological activities of compounds derived from nicotinic acid, including those with nitro and methoxy substitutions, have been explored through various assays to determine their potential as therapeutic agents. These studies primarily focus on antimicrobial efficacy and interactions with biological macromolecules like DNA.

Cell-based studies have been crucial in evaluating the antimicrobial spectrum of these derivatives. For instance, a series of acylhydrazones derived from nicotinic acid demonstrated significant activity, particularly against Gram-positive bacteria. mdpi.com Two compounds from this series showed very strong antibacterial effects, with Minimum Inhibitory Concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus epidermidis and 7.81 µg/mL against a methicillin-resistant Staphylococcus aureus (MRSA) strain. mdpi.com The Minimal Bactericidal Concentration (MBC) values confirmed a bactericidal effect for these compounds. mdpi.com Similarly, another study on nicotinic acid hydrazones found derivatives with potent activity against Escherichia coli, Pseudomonas aeruginosa, and Candida albicans, with MIC values of 3.12 µg/mL, 6.25 µg/ml, and 12.5 µg/mL, respectively. derpharmachemica.com Crucially, some of the most active antibacterial compounds did not exhibit cytotoxicity against normal cell lines, suggesting a degree of selectivity for microbial targets. mdpi.com

Derivatives of 2-methyl-5-nitro-6-phenylnicotinohydrazide have also been synthesized and assessed for their antibacterial and antifungal properties. mdpi.com Furthermore, zinc(II) carboxylate complexes based on a related structure, N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide, were evaluated for their biological applications. semanticscholar.org These complexes were found to possess good anti-microbial and anti-leishmanial activity and did not show toxicity towards human blood erythrocytes. semanticscholar.org

Enzyme assays and DNA interaction studies provide insight into the mechanisms of action. The DNA binding capability of the aforementioned zinc(II) complexes was investigated using UV-Visible spectroscopy and viscosity measurements, which indicated an intercalative mode of interaction with DNA. semanticscholar.org Some assays also included DNA damage analysis, which showed the complexes did not damage DNA, an important consideration for safety. semanticscholar.org While specific enzyme inhibition assays for this compound itself are not detailed in the provided context, related in silico studies predict the potential for derivatives to inhibit cytochrome P450 (CYP) enzymes, such as CYP1A2, CYP2C9, CYP2C19, and CYP2D6, which would typically be confirmed through subsequent in vitro enzyme assays. mdpi.com

| Compound Type | Assay Type | Key Findings | Reference |

|---|---|---|---|

| Nicotinic acid acylhydrazones | Antimicrobial (MIC/MBC) | Strong activity against Gram-positive bacteria (MIC: 1.95–15.62 µg/mL); bactericidal effect observed. mdpi.com | mdpi.com |

| Nicotinic acid hydrazones | Antimicrobial (MIC) | Active against E. coli (MIC: 3.12 µg/mL), P. aeruginosa (MIC: 6.25 µg/mL), and C. albicans (MIC: 12.5 µg/mL). derpharmachemica.com | derpharmachemica.com |

| Acylhydrazone & 1,3,4-oxadiazoline derivatives | Cytotoxicity | The most potent antibacterial compounds showed no cytotoxicity against normal cell lines. mdpi.com | mdpi.com |

| Zinc(II) complexes of N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide | DNA Interaction | Exhibited an intercalative binding pattern with DNA. semanticscholar.org | semanticscholar.org |

| Zinc(II) complexes of N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide | Cell-based Assays | Good anti-microbial and anti-leishmanial activity with no toxicity to human erythrocytes. semanticscholar.org | semanticscholar.org |

In Silico Predictions and Molecular Docking

In silico methods, including molecular docking and predictive modeling, are integral to the rational design and preliminary screening of this compound derivatives. These computational tools help to predict the compounds' binding modes to biological targets, their pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion), and potential toxicity.

Molecular docking studies have been employed to elucidate the potential mechanisms of action for various nicotinic acid derivatives. mdpi.comderpharmachemica.comsemanticscholar.org For a series of antimicrobial nicotinic acid hydrazones, docking was performed against the E. coli FAB protein (β-ketoacyl-acyl carrier protein synthase III). derpharmachemica.com The results showed that the most active compounds had good docking scores (around -6.50), which were superior to the standard drug ciprofloxacin (B1669076) (-4.74), suggesting a strong binding affinity to the active site of this bacterial enzyme. derpharmachemica.com The docking for other active acylhydrazone derivatives was carried out using Autodock Vina to evaluate possible interactions with target enzymes. mdpi.com Similarly, for zinc(II) complexes of N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide, molecular docking was used to theoretically assess their interaction with DNA, which supported the intercalative mode observed in vitro. semanticscholar.org

In silico ADME and drug-likeness predictions are critical for assessing the developability of new compounds. Many nicotinic acid derivatives have been shown to comply with Lipinski's rule of five, a key indicator of oral bioavailability. derpharmachemica.comtandfonline.com For example, a study on 2-chloro-6-methoxypyridine-4-carboxylic acid, a related structure, found it had zero violations of Lipinski's rule and a favorable bioavailability score of 0.85, suggesting it is a good candidate for drug design. tandfonline.com Comprehensive ADME profiling using software like pkCSM has been applied to pseudothiohydantoin derivatives, providing predictions on water solubility, Caco-2 cell permeability, plasma protein binding, and inhibition of CYP enzymes. mdpi.com Such studies predict that many derivatives have favorable absorption and distribution characteristics but may act as inhibitors of specific CYP isozymes, a crucial consideration for potential drug-drug interactions. mdpi.com

Toxicity prediction is another key application of in silico tools. Software platforms like Osiris Property Explorer and Toxtree are used to estimate potential mutagenicity, carcinogenicity, and hepatotoxicity based on the chemical structure. biotechnologia-journal.orgbiorxiv.org These predictions are based on the similarity of functional groups within the query molecule to those of known toxic compounds. biotechnologia-journal.org For nitroaromatic compounds, specific Quantitative Structure–Activity Relationship (QSAR) models have been developed to predict toxicity, such as the 50% lethal dose (LD50), providing an important tool for early-stage safety assessment. mdpi.com

| Prediction Type | Method/Software | Key Findings | Reference |

|---|---|---|---|

| Molecular Docking | Schrodinger suite (XP GLIDE) | Docking scores around -6.50 against E. coli FAB protein, better than ciprofloxacin (-4.74). derpharmachemica.com | derpharmachemica.com |

| Molecular Docking | Autodock Vina 4.2 | Used to predict target enzymes and evaluate possible interactions for active acylhydrazones. mdpi.com | mdpi.com |

| Drug-Likeness | Lipinski's Rule of Five | Nicotinic acid hydrazones and 2-chloro-6-methoxypyridine-4-carboxylic acid showed good compliance. derpharmachemica.comtandfonline.com | derpharmachemica.comtandfonline.com |

| Bioavailability Score | In silico calculation | A score of 0.85 was found for 2-chloro-6-methoxypyridine-4-carboxylic acid. tandfonline.com | tandfonline.com |

| ADME Prediction | pkCSM software | Predicted favorable absorption and distribution, but potential inhibition of CYP enzymes (CYP1A2, 2C9, 2C19, 2D6). mdpi.com | mdpi.com |

| Toxicity Prediction | QSAR, Osiris Property Explorer, Toxtree | Models predict mutagenicity, carcinogenicity, and other toxicities based on chemical structure. biotechnologia-journal.orgbiorxiv.orgmdpi.com | biotechnologia-journal.orgbiorxiv.orgmdpi.com |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods that apply the principles of quantum mechanics to predict the properties of molecules. These calculations can provide deep insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a powerful and popular quantum computational chemistry method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is often used to calculate a wide range of molecular properties. However, no specific DFT studies for 2-Methoxy-5-nitro-nicotinic acid have been identified in the reviewed literature.

Electronic Structure and Charge Distribution

A study of the electronic structure and charge distribution would reveal how electrons are distributed across the this compound molecule. This information helps in understanding the molecule's polarity, electrostatic potential, and the nature of its chemical bonds. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, performed using DFT, would typically be used to assign partial charges to each atom, identifying electron-rich and electron-deficient regions that are crucial for predicting intermolecular interactions. At present, no such analysis has been published for this compound.

Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals (FMOs) are the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govnih.gov The energy and shape of these orbitals are fundamental in predicting a molecule's reactivity and kinetic stability. nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. nih.govnih.gov The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's excitability and chemical stability. A detailed FMO analysis for this compound, which would be conducted using DFT calculations, is not currently available in scientific literature.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt and their relative energies. For a molecule like this compound, which has rotatable bonds (e.g., around the methoxy (B1213986) and carboxylic acid groups), this analysis is crucial for identifying the most stable three-dimensional structure. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. By calculating the PES, researchers can identify the lowest energy conformations (global and local minima) and the energy barriers for conversion between them. While studies on similar molecules exist, a specific conformational analysis and the corresponding potential energy surface for this compound have not been documented.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. It provides a dynamic picture of the molecule's behavior, including its vibrations, conformational changes, and interactions with its environment (like a solvent). An MD simulation of this compound could, for example, predict how the molecule interacts with water molecules or biological macromolecules. Such simulations are valuable for understanding solvation properties and potential biological activity. Currently, there are no published molecular dynamics simulation studies specifically focused on this compound.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical properties or structural features), QSAR models can predict the activity of new, untested compounds. Developing a QSAR model requires a dataset of structurally related compounds with measured biological activity. As there are no published studies providing such data for a series of compounds including this compound, no QSAR models for this specific molecule have been developed.

Predictive Toxicology and ADME (Absorption, Distribution, Metabolism, Excretion) Modeling